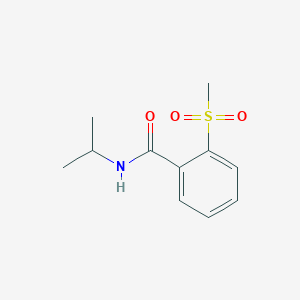
(4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone, also known as PPM, is a novel compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. PPM belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry for their diverse biological activities.
Mécanisme D'action
The mechanism of action of (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone is not fully understood, but it is believed to act as a competitive inhibitor of its target proteins. (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has a high affinity for its target proteins, which allows it to bind to them with high specificity and selectivity. This binding leads to the inhibition of the target proteins' activity, which results in the desired biological effect.
Biochemical and Physiological Effects
(4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has been shown to have several biochemical and physiological effects, depending on the target protein and the biological system under investigation. In the dopamine system, (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has been shown to reduce the release of dopamine, which can lead to a decrease in addictive behaviors. In cancer cells, (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has been shown to induce apoptosis, which is a form of programmed cell death. In Zika virus-infected cells, (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has been shown to inhibit viral replication, which can prevent the spread of the virus.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has several advantages for lab experiments, including its high purity, good yields, and selectivity for its target proteins. However, (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone also has some limitations, including its potential toxicity and lack of selectivity for other proteins. Therefore, caution should be taken when using (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone in lab experiments, and appropriate controls should be used to ensure the specificity of its effects.
Orientations Futures
There are several future directions for the research on (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone, including the development of more selective and potent derivatives, the investigation of its effects on other biological systems, and the exploration of its potential as a therapeutic agent. Additionally, the use of (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone in combination with other compounds may enhance its efficacy and reduce its potential toxicity. Overall, the research on (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has shown promising results and has the potential to lead to the development of new pharmacological tools and therapeutic agents.
Méthodes De Synthèse
(4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone can be synthesized by a simple one-pot reaction of 2-bromo-4'-propyl-[1,1'-biphenyl]-2-carbonitrile and piperazine in the presence of a base and a palladium catalyst. This method yields (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone in high purity and good yields, making it a suitable candidate for large scale production.
Applications De Recherche Scientifique
(4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has shown promising results in various scientific research areas such as neuroscience, cancer, and infectious diseases. In neuroscience, (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has been used as a selective inhibitor of the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders such as addiction and schizophrenia. (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has also been shown to inhibit the growth of cancer cells by targeting the oncogenic protein c-Myc. In infectious diseases, (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has been used as a potent inhibitor of the Zika virus, which is a major global health concern.
Propriétés
IUPAC Name |
(4-propylpiperazin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-7-15-8-10-16(11-9-15)13(17)12-5-3-4-6-14-12/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEGUQPJAUZOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7499990.png)
![N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7499992.png)
![Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone](/img/structure/B7500011.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7500019.png)





![N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7500055.png)


